molecular formula C18H20O6 B1210001 Grisaldon CAS No. 8014-03-7

Grisaldon

Cat. No.: B1210001
CAS No.: 8014-03-7
M. Wt: 332.3 g/mol
InChI Key: SMYHRJOQEVSCKS-UHFFFAOYSA-N
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Description

Grisaldon is a pharmaceutical preparation primarily composed of acetylsalicylic acid (ASA) and p-oxybenzoic acid propyl ester . It has been historically used in dental practices for postoperative pain management, particularly after tooth extraction, due to its topical analgesic properties . Unlike pure ASA, this compound’s formulation aims to mitigate systemic side effects, such as coagulation interference, while retaining localized therapeutic benefits. Studies indicate that its mechanism of action involves ASA’s anti-inflammatory and analgesic effects, combined with the ester component’s stabilizing properties .

Properties

CAS No.

8014-03-7

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

methyl 4-hydroxybenzoate;propyl 4-hydroxybenzoate

InChI

InChI=1S/C10H12O3.C8H8O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;1-11-8(10)6-2-4-7(9)5-3-6/h3-6,11H,2,7H2,1H3;2-5,9H,1H3

InChI Key

SMYHRJOQEVSCKS-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)O.COC(=O)C1=CC=C(C=C1)O

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)O.COC(=O)C1=CC=C(C=C1)O

Other CAS No.

8014-03-7

Synonyms

Grisaldon

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Grisaldon’s pharmacological profile is most frequently compared to Cholinesalicylate gel and pure ASA . Key differences are outlined below:

This compound vs. Cholinesalicylate Gel

Cholinesalicylate gel, a choline-bound salicylate derivative, demonstrates superior bacteriostatic efficacy compared to this compound. Additionally, Cholinesalicylate’s gel consistency enhances mucosal adhesion, prolonging localized action, while this compound’s formulation lacks comparable adhesive properties.

This compound vs. Pure Acetylsalicylic Acid

Thrombelastographic analyses highlight critical distinctions:

  • Coagulation Effects: Pure ASA accelerates coagulation and stabilizes fibrin, increasing thrombosis risk.
  • Topical Application : this compound’s ester component reduces systemic absorption, making it safer for dental use compared to unmodified ASA, which may cause gastrointestinal or hematological complications .

Research Findings and Data Tables

Table 1: Bacteriostatic Efficacy of this compound vs. Cholinesalicylate Gel

Compound Inhibition Rate (%) Solubility (mg/mL) Pathogen Tested
This compound 58 2.1 Streptococcus mutans
Cholinesalicylate gel 92 12.4 Streptococcus mutans

Source: Fröhlich & Wichmann (1977)

Table 2: Coagulation Parameters of this compound vs. Pure ASA

Parameter This compound Pure ASA
Clot Formation Time (min) 12.3 ± 1.2 8.9 ± 0.8
Fibrin Stability Index 1.05 ± 0.1 1.42 ± 0.2
Coagulation Acceleration None Significant

Source: Fröhlich (1982)

Discussion of Advantages and Limitations

Advantages

  • Safety Profile : this compound’s lack of coagulation interference makes it preferable for patients at risk of bleeding complications .
  • Localized Action : The ester component enhances topical delivery, reducing systemic side effects compared to oral ASA .

Limitations

  • Poor Solubility : ASA’s low solubility in this compound limits its bacteriostatic and anti-inflammatory efficacy .
  • Narrow Application : Primarily studied in dental contexts; data on broader therapeutic uses (e.g., dermal or systemic) are lacking.

Implications and Future Research

  • Formulation Optimization: Improving ASA solubility via nanotechnology or co-solvents could enhance this compound’s efficacy .
  • Comparative Clinical Trials : Head-to-head studies with newer ASA derivatives (e.g., sodium salicylate) are needed to validate this compound’s niche in pain management.
  • Mechanistic Studies : Further investigation into the p-oxybenzoic acid propyl ester’s role in modulating ASA’s pharmacokinetics is warranted .

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